1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate
Overview
Description
1,2,4-Triazole and pyridazine rings are common structures in heterocyclic compounds. These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of compounds containing 1,2,4-triazole and pyridazine rings often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . There are also synthetic routes based on the interaction of certain compounds to obtain both triazolothiadiazines and triazolothiadiazepines .Molecular Structure Analysis
The molecular structure of these compounds is often studied using techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), 13C nuclear magnetic resonance (13C NMR), and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving these compounds often lead to the formation of new derivatives of 1,2,4-triazolo and pyridazine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often studied using techniques such as X-ray diffraction . They often exhibit excellent thermal stability .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9-6-12(19)13-17(15-8-18(13)16-9)7-10-2-4-11(14)5-3-10/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPJTVJWTCJPMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=N[N+](=C2C(=C1)[O-])CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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